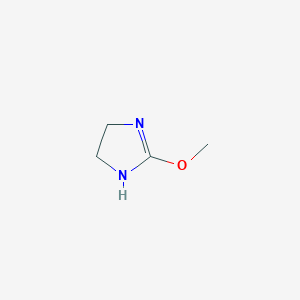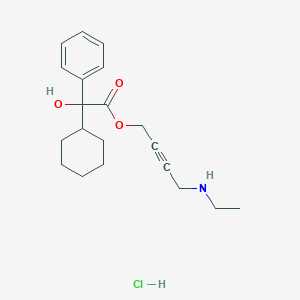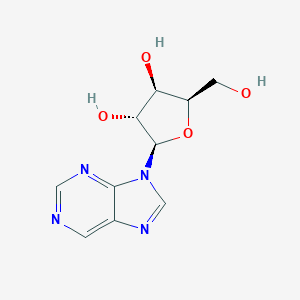![molecular formula C9H20O2Si B015443 3-[(tert-ブチルジメチルシリル)オキシ]-1-プロパナール CAS No. 89922-82-7](/img/structure/B15443.png)
3-[(tert-ブチルジメチルシリル)オキシ]-1-プロパナール
概要
説明
SB-218078は、チェックポイントキナーゼ1(Chk1)の強力で選択的なATP競合阻害剤であり、細胞透過性があります。これは、IC50が15 nMのcdc25Cのリン酸化を阻害します。 この化合物は、Cdc2およびプロテインキナーゼC(PKC)の阻害には、それぞれ250 nMおよび1000 nMのIC50値で、それほど強力ではありません .
科学的研究の応用
SB-218078 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of checkpoint kinase 1 and its effects on cell cycle regulation.
Biology: Employed in studies to understand the role of checkpoint kinase 1 in DNA damage response and cell cycle arrest.
Medicine: Investigated for its potential use in cancer therapy, particularly in enhancing the cytotoxicity of DNA-damaging agents.
Industry: Utilized in the development of new therapeutic agents targeting checkpoint kinase 1 .
作用機序
SB-218078は、cdc25Cのリン酸化に関与しているチェックポイントキナーゼ1を阻害することで効果を発揮します。この阻害は、cdc2 /サイクリンB複合体の活性化を阻止し、G2期での細胞周期停止につながります。 この化合物はまた、損傷したDNAの修復を阻止することで、DNA損傷剤の細胞毒性を高め、アポトーシスを促進します .
類似の化合物との比較
SB-218078は、チェックポイントキナーゼ1阻害剤としての高い選択性と効力において独自です。類似の化合物には以下が含まれます。
UCN-01: 別のチェックポイントキナーゼ1阻害剤ですが、SB-218078と比較して選択性と効力が低いです。
AZD7762: がん治療に同様の用途を持つ強力なチェックポイントキナーゼ1阻害剤。
MK-8776: 研究で使用されている別の選択的なチェックポイントキナーゼ1阻害剤 .
SB-218078は、チェックポイントキナーゼ1に対する高い選択性とDNA損傷剤の細胞毒性を高める能力により際立っており、がん研究と治療における貴重なツールとなっています。
準備方法
SB-218078の合成には、インドロカルバゾール誘導体の調製が含まれます反応条件には、目的の生成物の形成を促進するために、強酸と強塩基の使用、および高温の使用が頻繁に含まれます 。工業生産方法は広く文書化されていませんが、この化合物は一般的に、科学的研究のために研究室で合成されています。
化学反応の分析
SB-218078は、以下を含むいくつかのタイプの化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化された誘導体の形成につながる可能性があります。
還元: 還元反応は、この化合物に存在する官能基を変更するために実行できます。
置換: この化合物は、特定の原子または基が他の原子または基と置き換えられる置換反応を受ける可能性があります。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、およびさまざまな求核剤が置換反応に使用されます。 これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究の応用
SB-218078は、以下を含む幅広い科学研究の応用を持っています。
化学: チェックポイントキナーゼ1の阻害とその細胞周期調節への影響を研究するためのツール化合物として使用されます。
生物学: DNA損傷応答と細胞周期停止におけるチェックポイントキナーゼ1の役割を理解するための研究で使用されます。
医学: 特に、DNA損傷剤の細胞毒性を高めることで、がん治療における潜在的な使用について調査されています。
類似化合物との比較
SB-218078 is unique in its high selectivity and potency as a checkpoint kinase 1 inhibitor. Similar compounds include:
UCN-01: Another checkpoint kinase 1 inhibitor, but with lower selectivity and potency compared to SB-218078.
AZD7762: A potent checkpoint kinase 1 inhibitor with similar applications in cancer therapy.
MK-8776: Another selective checkpoint kinase 1 inhibitor used in research studies .
SB-218078 stands out due to its high selectivity for checkpoint kinase 1 and its ability to enhance the cytotoxicity of DNA-damaging agents, making it a valuable tool in cancer research and therapy.
特性
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-9(2,3)12(4,5)11-8-6-7-10/h7H,6,8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWCJTNWUFFGFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394793 | |
| Record name | 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-1-PROPANAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89922-82-7 | |
| Record name | 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-1-PROPANAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(tert-butyldimethylsilyl)oxy]propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


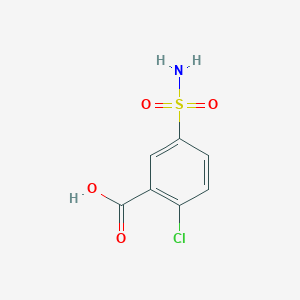


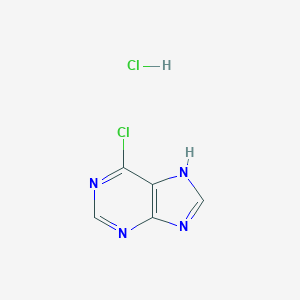

![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)
